molecular formula C14H20N2O5S B2463479 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid CAS No. 1008187-54-9

2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid

Cat. No.: B2463479
CAS No.: 1008187-54-9
M. Wt: 328.38
InChI Key: UIMYHFOCFBFYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C14H20N2O5S and a molecular weight of 328.39 g/mol . This compound is characterized by the presence of an acetamidomethyl group attached to a benzenesulfonamido moiety, which is further connected to a 3-methylbutanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid: Unique due to its specific structure and functional groups.

    4-(Acetamidomethyl)benzenesulfonamide: Lacks the 3-methylbutanoic acid moiety.

    3-Methylbutanoic acid derivatives: Lack the benzenesulfonamido group.

Uniqueness

This compound is unique due to the combination of the acetamidomethyl, benzenesulfonamido, and 3-methylbutanoic acid moieties, which confer specific chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

2-[[4-(acetamidomethyl)phenyl]sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)8-15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMYHFOCFBFYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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